N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide
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Overview
Description
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique triazole ring fused to a pyridine ring, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . The reaction conditions usually include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst-free environment to promote the desired transformations efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under reflux conditions with appropriate solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazolopyridine derivatives with potential biological activity.
Scientific Research Applications
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as anti-inflammatory, antimicrobial, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Exhibits significant biological potential.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Used in various chemical and biological applications.
Uniqueness
N-{[3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methyl}prop-2-enamide stands out due to its unique combination of the triazole and pyridine rings, along with the propan-2-yl and prop-2-enamide groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-12(18)14-7-10-5-6-11-15-16-13(9(2)3)17(11)8-10/h4,9-10H,1,5-8H2,2-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFLNMQOQLCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CC(CC2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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